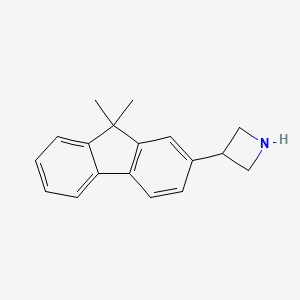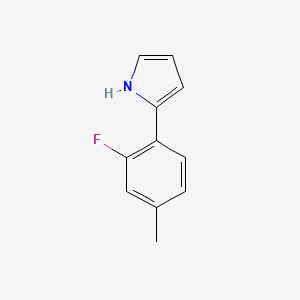
2-(2-Fluoro-4-methylphenyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-4-methylphenyl)pyrrole is an organic compound belonging to the class of heterocyclic aromatic compounds called pyrroles. Pyrroles are five-membered rings containing nitrogen. The specific substitution pattern on this molecule places a methyl group (CH₃) at the fourth position and a fluorophenyl group (C₆H₄F) at the second position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-methylphenyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the direct fluorination of pyrrole rings. due to the high reactivity of pyrrole rings towards electrophiles, this approach often results in low or moderate yields . Electrophilic fluorination using xenon difluoride has been shown to provide regioselectively 2-fluoropyrroles in moderate yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. The Suzuki–Miyaura coupling reaction, due to its mild conditions and high efficiency, is a promising candidate for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-4-methylphenyl)pyrrole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Pyrroles can react with electrophiles at specific positions on the ring.
Metalation: Pyrroles can react with strong bases to form salts with a metal ion attached to the nitrogen atom.
Oxidation: Pyrroles can be oxidized to form various products depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include xenon difluoride for electrophilic fluorination , strong bases for metalation, and various oxidizing agents for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic fluorination can yield 2-fluoropyrroles, while oxidation can produce a range of oxidized pyrrole derivatives .
Aplicaciones Científicas De Investigación
2-(2-Fluoro-4-methylphenyl)pyrrole has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-4-methylphenyl)pyrrole and its derivatives involves interactions with specific molecular targets and pathways. For example, fluorinated pyrrole derivatives can act as inhibitors of enzymes by binding to their active sites and blocking their activity . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2-Fluoro-4-methylphenyl)pyrrole include other fluorinated pyrroles and pyrrole derivatives with different substituents. Examples include:
- 2-Fluoropyrrole
- 2-(2-Fluorophenyl)pyrrole
- 2-(4-Fluorophenyl)pyrrole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a fluorophenyl group and a methyl group on the pyrrole ring can influence its electronic structure and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H10FN |
|---|---|
Peso molecular |
175.20 g/mol |
Nombre IUPAC |
2-(2-fluoro-4-methylphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10FN/c1-8-4-5-9(10(12)7-8)11-3-2-6-13-11/h2-7,13H,1H3 |
Clave InChI |
CSFDBHWQAHJDMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=CN2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
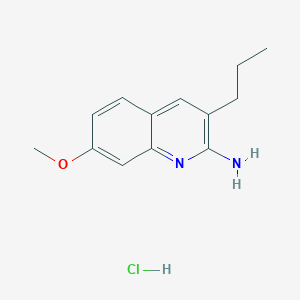


![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)
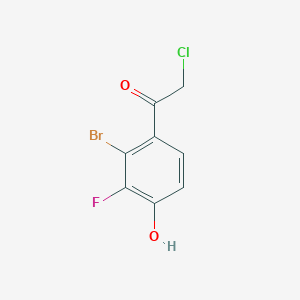
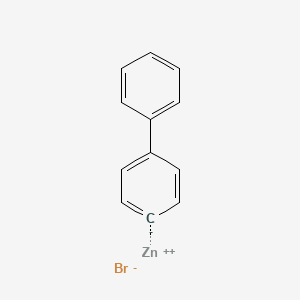

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)
![5-Bromo-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13717935.png)
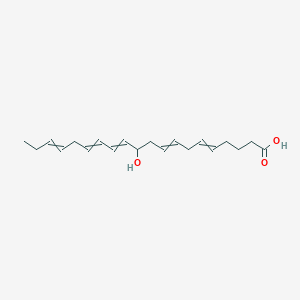
![7-(E)-Benzylidene-4,5,6,7-tetrahydro-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine hydrochloride](/img/structure/B13717969.png)
